Glutathione reduced monoethyl ester
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Overview
Description
Glutathione reduced monoethyl ester is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is known for its enhanced cell permeability compared to glutathione, making it a valuable tool in various scientific and medical applications. The esterification of glutathione allows it to cross cell membranes more efficiently, where it is then hydrolyzed by intracellular esterases to release glutathione.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glutathione reduced monoethyl ester typically involves the esterification of the carboxyl group of glutathione. This can be achieved through several methods:
Direct Esterification: This method involves reacting glutathione with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the esterification to completion.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification of glutathione with ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods to achieve high yields and purity. Enzymes such as lipases can catalyze the esterification reaction under mild conditions, reducing the need for harsh chemicals and high temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form glutathione disulfide monoethyl ester. This reaction is typically facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced back to its original form using reducing agents like dithiothreitol (DTT).
Substitution: The ester group can be hydrolyzed in the presence of water and esterases to release free glutathione.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Water, esterases.
Major Products:
Oxidation: Glutathione disulfide monoethyl ester.
Reduction: this compound.
Substitution: Free glutathione.
Scientific Research Applications
Glutathione reduced monoethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions due to its ability to donate electrons.
Biology: Employed in studies involving oxidative stress and cellular redox states. It helps in maintaining the redox balance within cells.
Medicine: Investigated for its potential in treating conditions related to oxidative stress, such as neurodegenerative diseases, liver diseases, and cancer. It is also used to protect cells from radiation and toxic compounds.
Industry: Utilized in the cosmetic industry for its skin-whitening properties and in the food industry as an antioxidant.
Mechanism of Action
The primary mechanism by which glutathione reduced monoethyl ester exerts its effects is through its conversion to glutathione within cells. Once inside the cell, esterases hydrolyze the ester bond, releasing free glutathione. Glutathione then participates in various cellular processes, including:
Detoxification: Conjugates with toxic compounds to neutralize them.
Antioxidant Defense: Reduces reactive oxygen species and maintains the redox balance.
Regulation of Cellular Functions: Modulates signal transduction pathways and gene expression.
Comparison with Similar Compounds
Glutathione: The non-esterified form, less cell-permeable but widely used in research and clinical settings.
N-Acetylcysteine: A precursor to glutathione, used to increase intracellular glutathione levels.
Glutathione Disulfide: The oxidized form of glutathione, involved in redox cycling.
Uniqueness: Glutathione reduced monoethyl ester is unique due to its enhanced cell permeability, allowing it to be more effective in increasing intracellular glutathione levels compared to its non-esterified counterpart. This makes it particularly valuable in studies and treatments involving oxidative stress and cellular protection.
Properties
Molecular Formula |
C24H42N6O12S2 |
---|---|
Molecular Weight |
670.8 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2-[[(2R)-2-[[(4S)-4-amino-5-ethoxy-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/2C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20;1-2-21-12(20)7(13)3-4-9(16)15-8(6-22)11(19)14-5-10(17)18/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20);7-8,22H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t2*7-,8-/m00/s1 |
InChI Key |
CJFYMDYABQKWRJ-PSFXMQAVSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N.CCOC(=O)[C@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N.CCOC(=O)C(CCC(=O)NC(CS)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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